
4,4-二氯丁酸
描述
4,4-Dichlorobutanoic acid is a synthetic compound . It has a molecular formula of C4H6Cl2O2 . The compound is also known as DCBA.
Molecular Structure Analysis
The molecular structure of 4,4-dichlorobutanoic acid consists of a four-carbon chain with two chlorine atoms attached to the fourth carbon and a carboxylic acid group at the end of the chain .科学研究应用
分子对接和结构研究
4,4-二氯丁酸衍生物,如 6DAMB 和 5DAMB,因其结构和电子性质而受到研究。这些研究包括振动光谱和理论计算,揭示了它们的稳定性、反应性和作为非线性光学材料的潜力。此外,对接研究表明这些衍生物在抑制胎盘生长因子 (PIGF-1) 方面的潜力,表明与药理学相关的生物活性 (Vanasundari, Balachandran, Kavimani, & Narayana, 2018)。
合成和精神活性
对与 4,4-二氯丁酸在结构上相关的 4-芳基-2-苯甲酰亚甲基腙-4-氧代丁酸的研究显示出不同程度的精神活性。这包括焦虑促生特性和向抗焦虑活性的潜在趋势。这些发现突出了这些化合物结构中特定自由基的作用,影响其精神活性 (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022)。
环境和生态毒理学影响
对与 4,4-二氯丁酸密切相关的化合物 2,4-二氯苯氧乙酸 (2,4-D) 的研究揭示了其广泛的环境影响。这包括因农业用途而存在于水、土壤和空气中的担忧,对各种物种具有潜在的致命影响。研究表明需要进一步调查其长期、低水平的环境影响,并制定法规以最大程度地减少暴露 (Islam et al., 2017)。
生物降解和植物修复
使用可以降解相关化合物(如 2,4-二氯苯氧乙酸)的细菌探索了生物降解和植物修复的创新方法。这些方法包括使用细菌内生菌来增强从受污染土壤中去除这些除草剂,为环境修复提供了有希望的方向 (Germaine et al., 2006)。
分析技术
使用核磁共振 (NMR) 光谱的分析技术已被用于研究污染物(如 2,4-二氯苯酚)与腐殖质的酶促偶联。这种方法提供了对这些化合物键合相互作用和结构改变的见解,这对于了解它们的环境行为和降解途径至关重要 (Hatcher et al., 1993)。
属性
IUPAC Name |
4,4-dichlorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKPSUSWQDWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dichlorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



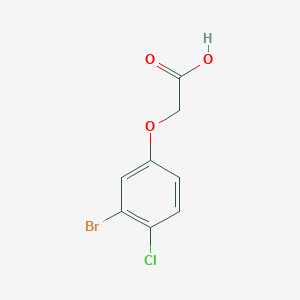
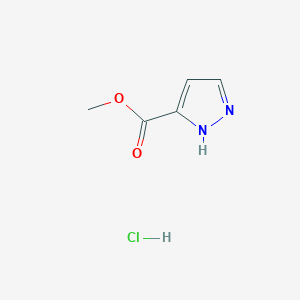

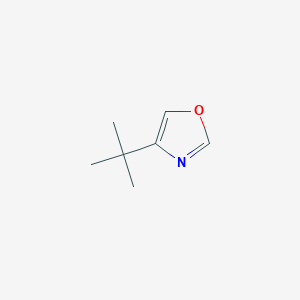

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
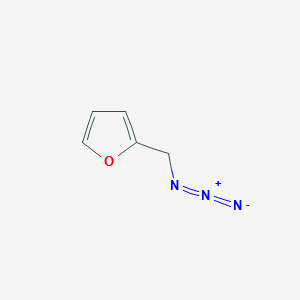

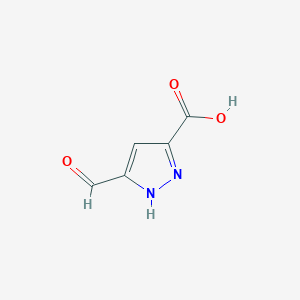
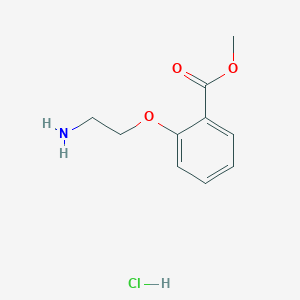

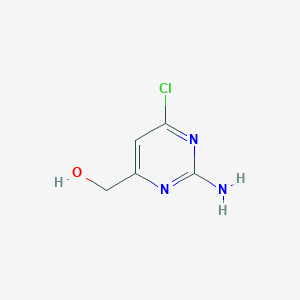
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
